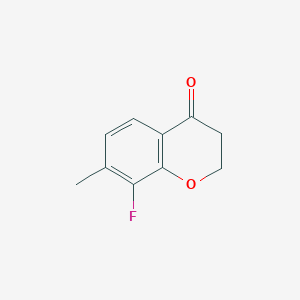

8-Fluoro-7-methylchroman-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9FO2 |

|---|---|

Molecular Weight |

180.17 g/mol |

IUPAC Name |

8-fluoro-7-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H9FO2/c1-6-2-3-7-8(12)4-5-13-10(7)9(6)11/h2-3H,4-5H2,1H3 |

InChI Key |

LPGIYVAZRJNXPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)CCO2)F |

Origin of Product |

United States |

Synthetic Methodologies for 8 Fluoro 7 Methylchroman 4 One and Its Structural Analogues

Established Strategies for Chroman-4-one Core Construction

The construction of the chroman-4-one heterocyclic system is a pivotal step in the synthesis of this class of compounds. Various classical and modern synthetic strategies have been developed, often relying on the cyclization of phenolic precursors.

Bicyclic annulation strategies involve the formation of the chroman-4-one's two-ring system from a single aromatic precursor, typically a substituted phenol (B47542). One such approach involves the Lewis acid-catalyzed annulation of phenol derivatives. For instance, a method has been developed for synthesizing arene-fused bicyclo[2.1.1]hexanes through the reaction of phenols or anisoles with bicyclo[1.1.0]butanes (BCBs). chemrxiv.org This reaction proceeds through a cascade initiated by a dearomative cycloaddition, followed by rearomatization. chemrxiv.org

Another established pathway is the Friedel-Crafts acylation of a phenol, such as resorcinol, with a suitable carboxylic acid like 3-bromopropionic acid, in the presence of a Lewis acid. This is followed by an intramolecular cyclization via nucleophilic substitution to yield the chroman-4-one core. mdpi.com

Table 1: Bicyclic Annulation Example This table is interactive. You can sort and filter the data.

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| Resorcinol | 3-Bromopropionic acid, Trifluoromethanesulfonic acid | 3-Bromo-1-(2,4-dihydroxyphenyl)propan-1-one | - |

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective pathways to complex molecules like chroman-4-ones. A wide array of catalytic systems have been employed for their synthesis.

Visible-light photoredox catalysis has emerged as a powerful, environmentally friendly strategy. This method enables the synthesis of 3-substituted chroman-4-ones through a tandem radical addition/cyclization of alkenyl aldehydes under mild conditions. acs.orgnih.gov This approach demonstrates broad substrate scope and good functional group tolerance. acs.orgnih.gov Similarly, photocatalytic radical-initiated cascade cyclizations of o-(allyloxy) arylaldehydes provide an elegant and green route to diversely functionalized chroman-4-ones. frontiersin.org

Acid catalysis is also frequently used. For example, a p-toluenesulfonic acid-catalyzed one-pot synthesis allows for the creation of fluorinated 2-arylchroman-4-one derivatives from 2-(triisopropylsilyl)ethynylphenols and aromatic aldehydes. researchgate.net Other catalysts, such as polyphosphoric acid and hydrochloric acid, have also been utilized in chromone (B188151) ring closure reactions. ijrpc.com

Table 2: Examples of Catalytic Systems in Chroman-4-one Synthesis This table is interactive. You can sort and filter the data.

| Reaction Type | Catalytic System | Starting Materials | Key Features |

|---|---|---|---|

| Radical Cascade Cyclization | Visible-light photoredox catalysis | Alkenyl aldehydes | Mild conditions, broad scope acs.orgnih.gov |

| One-pot Synthesis | p-Toluenesulfonic acid | 2-(triisopropylsilyl)ethynylphenols, Aromatic aldehydes | Metal-free, operationally simple researchgate.net |

| Ring Closure | Polyphosphoric acid | Phenols | Suitable for phenolic hydroxyl side chains ijrpc.com |

A cornerstone of chroman-4-one synthesis involves the cyclization of ortho-hydroxyaryl intermediates, particularly ortho-hydroxyacetophenones and their derivatives, ortho-hydroxychalcones.

One common method involves the condensation of fluorinated 2-hydroxyacetophenones with benzaldehydes in an alkaline medium, which produces 2'-hydroxychalcones. Subsequent oxidative cyclization of these chalcones, often using iodine in DMSO, yields the corresponding 2-arylchromen-4-ones. researchgate.netresearchgate.net Another variation involves the base-mediated annulation of ortho-hydroxychalcones with 2-bromoallyl sulfones to furnish 3-arylsulfonyl-4H-chromene derivatives. beilstein-journals.org These pathways offer a versatile route to a wide range of substituted chromanones.

Advanced Synthesis of Fluorinated Chroman-4-ones

The incorporation of fluorine into organic molecules can significantly alter their biological activity, lipophilicity, and metabolic stability. Consequently, developing efficient methods for synthesizing fluorinated chroman-4-ones is of high importance.

Fluorine atoms can be introduced into molecules using two primary strategies: nucleophilic and electrophilic fluorination. alfa-chemistry.com

Nucleophilic fluorination utilizes a nucleophilic fluoride (B91410) source (F⁻), such as potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (TBAF), to displace a leaving group. alfa-chemistry.comresearchgate.net This method is often cost-effective and suitable for large-scale production. alfa-chemistry.com For instance, α-fluoroacetophenones can be synthesized from α-bromoacetophenones using tetrabutylammonium hydrogen bifluoride. researchgate.net

Electrophilic fluorination employs a reagent with an electron-deficient fluorine atom that is transferred to a nucleophilic site, such as an enolate or an aromatic ring. alfa-chemistry.com Reagents like Selectfluor™ (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are commonly used. alfa-chemistry.comresearchgate.net This approach is known for its high selectivity, making it ideal for late-stage functionalization. alfa-chemistry.com The electrophilic fluorination of trimethylsilyl (B98337) enol ethers of acetophenones using Selectfluor™ can produce para-substituted α-fluoroacetophenones in moderate to high yields. researchgate.net

Table 3: Comparison of Fluorination Methods This table is interactive. You can sort and filter the data.

| Method | Fluorine Source | Mechanism | Common Reagents | Key Advantages |

|---|---|---|---|---|

| Nucleophilic | Nucleophilic (F⁻) | Sₙ2 substitution or addition | KF, CsF, TBAF | Cost-effective, suitable for large scale alfa-chemistry.com |

Driven by the principles of green chemistry, significant effort has been directed toward developing metal-free and environmentally benign synthetic methods.

Radical cascade reactions have proven particularly effective. For instance, a metal-free method for synthesizing ester-containing chroman-4-ones involves the (NH₄)₂S₂O₈-mediated cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates. nih.govmdpi.com This reaction proceeds via an alkoxycarbonyl radical generated through decarboxylation. nih.gov Similarly, a transition-metal-free approach for synthesizing CMe₂CF₃-containing chroman-4-ones has been described, also utilizing (NH₄)₂S₂O₈ to mediate a decarboxylative trifluoroalkylation. rsc.orgresearchgate.net

Electrochemical methods also offer a green alternative. An electrochemically induced, metal-free synthesis of 2-substituted chroman-4-ones has been developed based on the decarboxylative functionalization of chromone-3-carboxylic acids. researchgate.net Furthermore, visible-light-driven photoredox-neutral reactions provide a metal- and oxidant-free pathway to 3-(arylmethyl)chroman-4-ones via alkene acylarylation with cyanoarenes. frontiersin.org These methods reduce reliance on heavy metal catalysts and often proceed under mild conditions, aligning with the goals of sustainable chemical synthesis. frontiersin.orgresearchgate.net

Microwave-Assisted Synthesis for Efficient Analog Preparation

Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction times, increasing yields, and improving efficiency in the preparation of heterocyclic compounds, including chroman-4-one derivatives. researchgate.netnih.gov This technique allows for rapid and uniform heating, which can significantly reduce reaction times from hours to minutes compared to conventional heating methods. mdpi.com

The synthesis of various chroman-4-one and chromone analogues has been efficiently achieved through microwave irradiation. For instance, a one-step, base-mediated aldol (B89426) condensation reaction has been effectively performed under microwave conditions to produce a series of substituted chroman-4-ones. nih.gov This approach is particularly beneficial for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. acs.orgacs.org The application of microwave energy in the presence of a catalyst, such as ilmenite (B1198559) (FeTiO₃) or p-sulfonic acid calix nih.govarene, has been shown to facilitate multi-component reactions for synthesizing related heterocyclic systems like 2-amino-4H-chromenes under solvent-free conditions, highlighting the eco-friendly potential of this method. nih.gov

The table below summarizes representative conditions for microwave-assisted synthesis of chromone and chromene derivatives, illustrating the significant reduction in reaction time and often improved yields.

| Reaction Type | Catalyst/Reagents | Solvent | Time | Yield (%) |

| Aldol Condensation | Base-mediated | - | - | - |

| Vilsmeier-Haack Reaction | Vilsmeier Reagent | DMF | 1-2 min | 82-93 |

| Multi-component Reaction | p-Sulfonic acid calix nih.govarene | Neat | 20-25 min | 40-68 |

| Cyclization | Acetic Acid | DMF | 8-10 min | High |

Data compiled from various sources illustrating typical conditions. nih.govmdpi.comnih.govresearchgate.net

Regioselective Introduction of Methyl Groups

The precise placement of substituents on the aromatic ring of the chroman-4-one scaffold is critical for modulating its biological activity. The regioselective introduction of a methyl group to form the 7-methyl substituted pattern, as in 8-fluoro-7-methylchroman-4-one, relies on fundamental principles of electrophilic aromatic substitution and the directing effects of existing substituents on the precursor phenol.

In the synthesis of this compound, the starting material is a fluorinated and methylated phenol, such as 3-fluoro-2-methylphenol (B1296599). nih.gov The regioselectivity is therefore established during the synthesis of this precursor. The hydroxyl (-OH) group is a strongly activating, ortho-, para- directing group, while the fluorine (-F) atom is a deactivating but also ortho-, para- directing group due to the interplay of its inductive and resonance effects. The methyl (-CH₃) group is weakly activating and ortho-, para- directing.

The synthesis of substituted phenols often involves multi-step sequences where the order of substituent introduction is key to achieving the desired regiochemistry. For example, Friedel-Crafts alkylation or acylation reactions on a substituted phenol must consider the combined directing effects of all present groups. In cases where direct methylation is not selective, protecting groups or alternative synthetic strategies, such as using an O-methyltransferase enzyme for highly specific methylation, may be employed. escholarship.orgresearchgate.net The development of metal-free, regioselective oxidative arylation methods for fluorophenols further underscores the importance and ongoing research into controlling substitution patterns on these key intermediates. nih.govnih.gov

Specific Synthetic Routes Towards this compound

Scheme 1: Proposed Synthesis of this compound Step 1: Michael Addition

Step 2: Intramolecular Houben-Hoesch Cyclization

This represents a generalized reaction scheme.

The primary precursors for this synthesis are 3-fluoro-2-methylphenol and a three-carbon electrophile, typically acrylonitrile (B1666552) or acrylic acid.

3-Fluoro-2-methylphenol : This key intermediate provides the substituted aromatic ring of the final product. It is a commercially available, colorless to pale yellow solid. lookchem.com Its synthesis can be achieved through methods such as the fluorination of 2-methylphenol derivatives. The specific arrangement of the fluoro, methyl, and hydroxyl groups is crucial for ensuring the correct final structure of the chroman-4-one.

Acrylonitrile : This reagent serves as the source for the three-carbon chain that will form the heterocyclic ring of the chromanone. In the first step of the synthesis, the phenol undergoes a Michael addition to the double bond of acrylonitrile. This reaction is typically catalyzed by a base.

The product of this first step is the intermediate 3-(3-fluoro-2-methylphenoxy)propanenitrile . This nitrile is then isolated before proceeding to the cyclization step.

The second and final step is the intramolecular cyclization of the propanenitrile intermediate to form the chroman-4-one ring. This transformation is an example of the Houben-Hoesch reaction, which involves the acylation of an electron-rich aromatic ring using a nitrile and an acid catalyst. chemistry-online.comwikipedia.orgsynarchive.com

Optimization of this ring-closure step is critical for achieving a high yield of the desired product. Key parameters that can be adjusted include:

Acid Catalyst : A strong acid is required to catalyze the reaction. Common choices include Lewis acids (e.g., AlCl₃, ZnCl₂) combined with hydrogen chloride, or strong Brønsted acids. chemistry-online.comijrpc.com Polyphosphoric acid (PPA) or a mixture of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA) are often used to promote this type of intramolecular cyclization effectively.

Solvent : The choice of solvent can influence reaction rates and yields. The reaction is often run in the acid itself or in an inert solvent.

Temperature and Reaction Time : These conditions must be carefully controlled. While some cyclizations require heating, others can proceed at room temperature. mdpi.com Optimization involves finding the balance that promotes the desired intramolecular reaction while minimizing side reactions or decomposition.

The mechanism involves the protonation of the nitrile group by the strong acid, which generates a highly electrophilic nitrilium ion. This electrophile then attacks the electron-rich aromatic ring at the position ortho to the ether linkage, followed by hydrolysis of the resulting imine intermediate during aqueous workup to yield the ketone of the chroman-4-one ring. wikipedia.org

Analytical Characterization of Synthesized Compounds

The structural confirmation and purity assessment of this compound and its analogues are performed using a combination of modern analytical techniques. These methods provide unambiguous evidence of the molecular structure and the successful formation of the target compound.

Spectroscopic methods are the cornerstone of characterization in synthetic organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : This technique provides information about the number, connectivity, and chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methyl group protons, and the two methylene (B1212753) (-CH₂-) groups in the heterocyclic ring. The protons at C-2 typically appear as a triplet around δ 4.5 ppm, and the protons at C-3 appear as a triplet around δ 2.7 ppm. mdpi.com The methyl protons would appear as a singlet, and the aromatic protons would show splitting patterns influenced by the fluorine atom.

¹³C NMR : This spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O) at a downfield shift (around δ 190 ppm), carbons of the aromatic ring (with their shifts influenced by the fluorine and methyl substituents), and the two methylene carbons of the pyranone ring. mdpi.commdpi.com

¹⁹F NMR : Given the presence of a fluorine atom, ¹⁹F NMR is a powerful tool for characterization. It provides a distinct signal for the fluorine nucleus, and its coupling with nearby ¹H and ¹³C nuclei (J-coupling) can provide definitive structural information. e-bookshelf.deed.ac.ukdntb.gov.ua

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent and diagnostic absorption for a chroman-4-one derivative is the strong carbonyl (C=O) stretching band, which typically appears in the region of 1680-1690 cm⁻¹. mdpi.com Other characteristic absorptions would include C-H stretching from the aromatic and aliphatic parts of the molecule, C-O stretching of the ether linkage, and C-F stretching bands.

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular formula by measuring the mass-to-charge ratio to several decimal places, confirming the elemental composition of the synthesized compound. mdpi.com

The table below summarizes the expected spectroscopic data for a substituted chroman-4-one.

| Technique | Feature | Typical Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons (Ar-H) | δ 6.5 - 8.0 ppm |

| Methylene Protons (-OCH₂-) | δ ~4.5 ppm (triplet) | |

| Methylene Protons (-CH₂CO-) | δ ~2.7 ppm (triplet) | |

| Methyl Protons (-CH₃) | δ ~2.3 ppm (singlet) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~190-193 ppm |

| Aromatic Carbons | δ 100 - 165 ppm | |

| Methylene Carbon (-OCH₂-) | δ ~67 ppm | |

| Methylene Carbon (-CH₂CO-) | δ ~37 ppm | |

| Methyl Carbon (-CH₃) | δ ~20 ppm | |

| IR | Carbonyl Stretch (C=O) | 1680 - 1690 cm⁻¹ (strong) |

| Aromatic C=C Stretch | ~1600 cm⁻¹ | |

| C-O Ether Stretch | ~1250 cm⁻¹ |

Values are approximate and can vary based on substitution and solvent. mdpi.commdpi.com

Crystallographic Analysis for Structural Elucidation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level. It provides precise information on bond lengths, bond angles, and torsion angles, as well as insights into intermolecular interactions that govern the packing of molecules in the crystal lattice. While the specific crystal structure of this compound is not publicly documented, analysis of its close structural analogues provides a clear understanding of the expected molecular geometry and packing motifs.

Studies on substituted chromanones and related chromones reveal several common structural features. The chroman-4-one core consists of a benzene (B151609) ring fused to a dihydropyranone ring. This heterocyclic ring typically adopts a non-planar conformation, often described as a half-chair or sofa conformation. researchgate.net For example, in the structure of 3-Bromochroman-4-one, the heterocyclic ring adopts a half-chair conformation. researchgate.net

The planarity of the fused ring system is a key characteristic. In fluorinated chromone derivatives, such as 8-fluoro-4-oxo-4H-chromene-3-carbaldehyde and 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde, the non-hydrogen atoms of the chromone unit are essentially coplanar. nih.govnih.gov

Intermolecular interactions are crucial in stabilizing the crystal structures. Weak C—H···O hydrogen bonds are commonly observed, linking molecules into layers or more complex three-dimensional networks. researchgate.netnih.gov In addition to hydrogen bonding, π–π stacking interactions between the aromatic rings of adjacent molecules are also a significant feature, with typical centroid-centroid distances ranging from 3.5 to 4.0 Å. researchgate.netnih.gov

The crystallographic data for several structural analogues are presented below, illustrating these characteristic features.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z | Ref |

| 3-Bromochroman-4-one | C₉H₇BrO₂ | Monoclinic | P2₁/c | 10.395(3) | 8.875(2) | 9.539(3) | 879.3(4) | 4 | researchgate.net |

| 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde | C₁₀H₅FO₃ | Monoclinic | P2₁/n | 3.829(3) | 7.426(5) | 28.18(2) | 802.0(10) | 4 | nih.gov |

| 6-Chloro-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde | C₁₀H₄ClFO₃ | Orthorhombic | Pca2₁ | 5.725(3) | 32.57(3) | 4.706(4) | 877.4(11) | 4 | nih.gov |

| 3-chloro-7-hydroxy-4-methyl-chroman-2-one | C₁₀H₉ClO₃ | Monoclinic | P2₁/c | 7.7203(3) | 14.0481(4) | 8.9066(3) | 890.11(5) | 4 | researchgate.net |

| Compound Name | D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Ref |

| 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde | C1—H1···O2 | 0.95 | 2.48 | 3.285(2) | 142(1) | nih.gov |

| C6—H4···O2 | 0.95 | 2.41 | 3.221(2) | 143(1) | nih.gov | |

| 6-Chloro-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde | C7—H3···O2 | 0.95 | 2.27 | 3.173(3) | 158 | nih.gov |

| C1—H1···O3 | 0.95 | 2.40 | 3.242(3) | 147 | nih.gov |

These data from related compounds suggest that a crystal structure of this compound would likely feature a non-planar heterocyclic ring and be stabilized by a network of C—H···O and potentially C—H···F hydrogen bonds, alongside π–π stacking interactions.

Pharmacological and Biological Evaluations of 8 Fluoro 7 Methylchroman 4 One Analogues

Enzyme Inhibition Profiles

The unique structural scaffold of chroman-4-one has served as a versatile template for the design of potent and selective enzyme inhibitors. The introduction of various substituents onto this core structure allows for the fine-tuning of inhibitory activity and selectivity against different enzyme targets.

Sirtuin 2 (SIRT2) Inhibition Studies

Chroman-4-one derivatives have emerged as a significant class of potent and selective inhibitors of Sirtuin 2 (SIRT2), a member of the NAD+-dependent histone deacetylase family. nih.govnih.gov SIRT2 has garnered attention as a therapeutic target in neurodegenerative diseases and cancer. Research has demonstrated that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold are crucial for high inhibitory potency. nih.govnih.gov Specifically, larger, electron-withdrawing groups at the 6- and 8-positions have been found to be favorable for SIRT2 inhibition. nih.govnih.gov

Some of the most potent inhibitors identified within this class of compounds exhibit IC50 values in the low micromolar range. nih.gov These inhibitors have also demonstrated antiproliferative effects in cancer cell lines, which correlate with their SIRT2 inhibition potency. nih.gov The mechanism of this anticancer activity is linked to the increased acetylation level of α-tubulin, a known SIRT2 substrate. nih.gov

Table 1: SIRT2 Inhibition by Selected Chroman-4-one Analogues

| Compound | Substitution Pattern | SIRT2 IC50 (µM) | Selectivity over SIRT1 & SIRT3 |

|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 6,8-dibromo, 2-pentyl | 1.5 | High |

Note: This table is interactive and can be sorted by column.

The selectivity of chroman-4-one-based inhibitors for SIRT2 over other sirtuin isoforms, particularly SIRT1 and SIRT3, is a key feature of this compound class. nih.govnih.gov Molecular modeling studies based on a homology model of SIRT2 have been employed to propose a binding mode for these inhibitors that is consistent with the observed structure-activity relationship (SAR) data. nih.gov These models suggest that the chroman-4-one scaffold fits into a specific binding pocket of the SIRT2 enzyme. The substitutions at various positions of the chroman-4-one ring are thought to interact with specific residues within this pocket, thereby contributing to both the potency and selectivity of the inhibition.

Monoamine Oxidase-B (MAO-B) Inhibition

The chromone (B188151) and chroman-4-one scaffolds have been extensively explored for the development of selective inhibitors of Monoamine Oxidase-B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. The structural similarities between chromones, coumarins, and chalcones, all of which are known MAO-B inhibitors, have prompted significant research in this area.

Structure-activity relationship studies have revealed that substitutions on the chromone ring are critical for MAO-B inhibitory activity. For instance, methyl substitution on the chromone ring has been shown to be more crucial for MAO-B inhibition compared to MAO-A inhibition. Furthermore, substitutions at the C7 position of the chromanone moiety, particularly with halogen-substituted benzyloxy groups, have been found to be favorable for potent and selective MAO-B inhibition. One study identified 5-hydroxy-2-methyl-chroman-4-one as a reversible and competitive inhibitor of MAO-B with an IC50 value of 3.23 µM and a Ki value of 0.896 µM. Docking simulations have suggested that the chroman-4-one moiety can orient towards the FAD cofactor in the MAO-B active site, establishing π-π stacking interactions with key tyrosine residues.

Table 2: MAO-B Inhibition by Selected Chroman-4-one Analogues

| Compound | Substitution Pattern | MAO-B IC50 (µM) | Inhibition Type |

|---|

Note: This table is interactive and can besorted by column.

α-Glucosidase Inhibitory Activity

Chroman-4-one derivatives have been investigated for their potential as α-glucosidase inhibitors, which are therapeutic agents for managing type 2 diabetes mellitus. Research has shown that various chromone and chroman-4-one analogues exhibit significant inhibitory activity against α-glucosidase.

For example, a series of 7-fluorochromone-based thiosemicarbazones demonstrated potent α-glucosidase inhibition, with IC50 values ranging from 6.40 to 62.81 µM, which were significantly more potent than the standard drug acarbose. Structure-activity relationship (SAR) assessments have indicated that different substituents on the chromone scaffold have a significant impact on the inhibitory activity. Molecular docking studies have provided insights into the binding interactions between these compounds and the active site of α-glucosidase, highlighting the role of the chromone moiety in ligand binding.

Cholinesterase Inhibition (e.g., Acetylcholinesterase)

The chroman-4-one scaffold has been utilized as a building block for the design of cholinesterase inhibitors, which are important for the management of Alzheimer's disease. Various derivatives of chroman-4-one have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Studies have shown that benzylidene chroman-4-one derivatives can exhibit potent activity against AChE. Additionally, a novel series of chroman-4-one derivatives linked to an N-benzyl pyridinium (B92312) moiety has been developed, with some compounds showing highly potent anti-AChE activity with IC50 values in the nanomolar range. Molecular modeling studies have been used to understand the binding modes of these inhibitors within the active site of AChE, providing a rationale for their observed inhibitory activity. The structure-activity relationships of these compounds have been explored, indicating that the substitution pattern on the chroman-4-one ring is a key determinant of their inhibitory potency.

Carbonic Anhydrase Isoform Inhibition (CA IX, CA XII)

Analogues of chroman-4-one have been investigated as inhibitors of carbonic anhydrase (CA) isoforms, particularly the tumor-associated isoforms CA IX and CA XII. A study on chromene-containing aromatic sulfonamides revealed that the substitution pattern on the 4H-chromen-4-one moiety plays a crucial role in the inhibitory activity and selectivity against different CA isoforms.

The presence of methyl groups at positions 7 and 8 of the 4H-chromen-4-one moiety was found to be beneficial for inhibitory activity against human carbonic anhydrase (hCA). For instance, 7,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide displayed excellent activity against hCA IX with a Ki value of 19.5 nM, which was superior to the reference drug acetazolamide (B1664987) (Ki = 25.7 nM). This finding suggests that substitutions at the 7 and 8 positions of the chroman-4-one ring can significantly enhance the inhibitory potency against cancer-related CA isoforms.

Table 3: Carbonic Anhydrase Inhibition by a Chroman-4-one Analogue

| Compound | Substitution Pattern | hCA IX Ki (nM) |

|---|

Note: This table is interactive and can be sorted by column.

Lipoxygenase (LOX) Inhibition

Analogues of chroman-4-one have been investigated for their potential to inhibit lipoxygenase (LOX) enzymes, which are key players in inflammatory pathways. A novel 5-lipoxygenase (5-LO) inhibitor, KRH-102140 ((2-Fluoro-benzyl)-(2-methyl-2-phenethyl-2H-chromen-6-yl)amine), demonstrated potent anti-inflammatory activities. In vitro studies showed that KRH-102140 inhibited 5-LO activity with an IC₅₀ value of 160 ± 23 nmol/l. researchgate.net This inhibitory action was also observed in the reduction of leukotriene B₄ (LTB₄) production in rat basophilic leukemia (RBL-1) cells. researchgate.net

Further research into related structures has identified potent inhibitors for 15-LOX. For instance, derivatives of 2-(2-fluorobiphenyl-4-yl) propanoic acid were synthesized and evaluated for their 15-LOX inhibitory potential. The most potent among these, ethyl-2-(2-fluorobiphenyl-4-yl)propanoate, exhibited an IC₅₀ value of 0.18 ± 0.01 μM. researchgate.net These findings suggest that the modification of core aromatic structures related to chromanones can yield potent LOX inhibitors. researchgate.net

Table 1: Lipoxygenase (LOX) Inhibition by Related Analogues

| Compound | Target Enzyme | IC₅₀ Value |

|---|---|---|

| KRH-102140 | 5-LO | 160 ± 23 nmol/L researchgate.net |

| Ethyl-2-(2-fluorobiphenyl-4-yl)propanoate | 15-LOX | 0.18 ± 0.01 μM researchgate.net |

Receptor Modulatory Activities

Derivatives based on coumarin (B35378), a structurally related chromen-2-one scaffold, have been extensively studied for their interaction with serotonin (B10506) receptors, particularly the 5-HT₁ₐ and 5-HT₂ₐ subtypes. mdpi.comnih.gov A series of arylpiperazinyl derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) showed high affinity for 5-HT₁ₐ receptors. nih.gov Notably, compounds with a bromo or methoxy (B1213986) substituent in the ortho position of the piperazine (B1678402) phenyl ring were identified as potent 5-HT₁ₐ receptor antagonists. nih.gov For example, 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin displayed a Kᵢ value of 0.60 nM for the 5-HT₁ₐ receptor and 8 nM for the 5-HT₂ₐ receptor. mdpi.com

Another study focusing on 2- and 3-methoxyphenylpiperazine derivatives of coumarins also identified compounds with high affinity for both receptor subtypes. mdpi.com For the 5-HT₁ₐ receptor, Kᵢ values as low as 87 nM were recorded, while for the 5-HT₂ₐ receptor, affinities reached as high as Kᵢ = 18 nM for 7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl) propoxy)-2H-chromen-2-one. mdpi.com Molecular docking studies suggest that these arylpiperazine derivatives bind within a site located among five transmembrane helices (TM2–TM3, TM5–TM7) of the 5-HT₂ₐ receptor. mdpi.com

Table 2: Serotonin Receptor Binding Affinity of Coumarin Analogues

| Compound | Receptor | Kᵢ Value (nM) |

|---|---|---|

| 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin | 5-HT₁ₐ | 0.60 mdpi.com |

| 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin | 5-HT₂ₐ | 8 mdpi.com |

| 7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl) propoxy)-4-methyl-2H-chromen-2-one | 5-HT₁ₐ | 87 mdpi.com |

| 7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl) propoxy)-2H-chromen-2-one | 5-HT₂ₐ | 18 mdpi.com |

| 8-acetyl-7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one | 5-HT₂ₐ | 67 mdpi.com |

Analogues have also been explored for their affinity towards dopamine (B1211576) receptors. In a study of dopamine D₄ receptor ligands, replacing a carbonyl moiety with an oxygen atom in a series of compounds resulted in increased potency at the D₄ receptor, with Kᵢ values as low as 6.9 nM. nih.gov Restricting the carbonyl group within an indanone ring, a related cyclic ketone structure, led to high selectivity for the D₄ receptor over D₂ and D₃ subtypes. nih.gov The presence of a fluorine atom was found to be important for binding at dopamine receptor subtypes, as its removal resulted in a significant decrease in binding affinity. nih.gov

Ergoline-based dopamine agonists, which share some structural similarities with heterocyclic compounds, have shown high affinity for D₂ and D₃ receptors. Cabergoline and lisuride (B125695) displayed high affinities for the D₂ receptor (Kᵢ = 0.61 and 0.95 nM, respectively). nih.gov The affinities of cabergoline, lisuride, and pergolide (B1684310) for the D₃ receptor subtype were comparable to that of pramipexole, with Kᵢ values around 1 nM. nih.gov

Table 3: Dopamine Receptor Binding Affinity of Related Analogues

| Compound Class/Example | Receptor | Kᵢ Value (nM) | D₂/D₄ Selectivity Ratio | D₃/D₄ Selectivity Ratio |

|---|---|---|---|---|

| Piperazine Oxygen Analog (Cmpd 5) | D₄ | 6.9 nih.gov | - | - |

| Indanone Analog (Cmpd 8) | D₄ | - | 253 nih.gov | 406 nih.gov |

| Cabergoline | D₂ | 0.61 nih.gov | - | - |

| Lisuride | D₂ | 0.95 nih.gov | - | - |

| Pergolide | D₃ | 0.86 nih.gov | - | - |

| Pramipexole | D₃ | 0.97 nih.gov | - | - |

Chroman-4-one and chromone scaffolds have been utilized to develop mimetics of the β-turn in somatostatin (B550006), a peptide hormone that interacts with somatostatin receptors (sst). nih.gov These derivatives were designed to introduce side chains equivalent to the crucial Trp⁸ and Lys⁹ residues of somatostatin. This approach yielded compounds with binding affinities in the low micromolar range for sst₂ and sst₄ receptors. nih.gov

In the pursuit of selective nonpeptide sst₄ agonists, various thiourea (B124793) derivatives have been synthesized and evaluated. nih.gov Several of these compounds exhibited Kᵢ values of less than 100 nM for the sst₄ receptor. nih.gov The thiourea NNC 26-9100, for example, is a potent sst₄ agonist with a Kᵢ value of 6 nM and demonstrates high selectivity, making it a useful tool for studying the sst₄ receptor. nih.gov Further studies on cyclic somatostatin octapeptides have identified analogues with high affinity and selectivity for the human sst₄ receptor, with IC₅₀ values as low as 2.1 nM. nih.gov

Table 4: Somatostatin Receptor Binding Affinity of Chroman-4-one Mimetics and Other Analogues

| Compound Class/Example | Receptor | Kᵢ / IC₅₀ Value (nM) |

|---|---|---|

| Chroman-4-one/Chromone Derivatives (Cmpds 4 & 9) | sst₂, sst₄ | Low μM range nih.gov |

| Thiourea (NNC 26-9100) | sst₄ | 6 (Kᵢ) nih.gov |

| Urea (Cmpd 66) | sst₄ | 14 (Kᵢ) nih.gov |

| H-c[Cys-Phe-Tyr-L-threo-beta-Me2Nal-Lys-Thr-Phe-Cys]-OH | sst₄ | 2.1 (IC₅₀) nih.gov |

Antimicrobial Spectrum of Activity

The chroman-4-one scaffold is a core component of many compounds investigated for antimicrobial properties. mdpi.comnih.gov A study of 25 chroman-4-one and homoisoflavonoid derivatives found that 13 of them exhibited antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 1024 μg/mL against various microorganisms. mdpi.com For instance, a disubstituted chroman-4-one containing two methyl groups showed an MIC of 256 μg/mL against both Gram-positive and Gram-negative bacteria. mdpi.com

Fluoroquinolones, which feature a related 4-oxo-1,4-dihydropyridine core, are a well-established class of antibacterial agents. mdpi.com Modifications to this core structure have been explored to enhance efficacy. The introduction of substituted primary amine appendages at the C-7 position of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid yielded derivatives with notable activity. nih.govnih.gov Specifically, p-toluidine, p-chloroaniline, and aniline (B41778) derivatives showed good activity against S. aureus, with MIC values in the range of 2-5 μg/mL. nih.govnih.gov Research indicates that more lipophilic groups at the C-7 position tend to enhance activity against Gram-positive bacteria. nih.govnih.gov More recent studies on 8-amino-7-(aryl/hetaryl)fluoroquinolones have reported significant antimicrobial activity against a range of Gram-negative and Gram-positive bacteria, with potency in some cases comparable or superior to standard antibiotics like ciprofloxacin. researchgate.net

Table 5: Antibacterial Efficacy of Chroman-4-one and Fluoroquinolone Analogues

| Compound/Derivative Class | Bacterial Strain | MIC Value (μg/mL) |

|---|---|---|

| Disubstituted (2 methyl groups) Chroman-4-one | Gram-positive/Gram-negative bacteria | 256 mdpi.com |

| 8-Nitrofluoroquinolone (p-toluidine derivative) | S. aureus | ~2-5 nih.govnih.gov |

| 8-Nitrofluoroquinolone (p-chloroaniline derivative) | S. aureus | ~2-5 nih.govnih.gov |

| 8-Nitrofluoroquinolone (aniline derivative) | S. aureus | ~2-5 nih.govnih.gov |

| 7-ethoxy-8-nitrofluoroquinolone | S. aureus | ~0.58 nih.gov |

| 7-n-butyl-8-nitrofluoroquinolone | S. aureus | ~0.65 nih.gov |

Antifungal Potential Against Pathogenic Fungi

Analogues of chroman-4-one have been investigated for their ability to combat pathogenic fungi, a growing concern in clinical settings. scienceopen.com Studies on various substituted chromone and chromanone derivatives demonstrate a spectrum of antifungal activity. For instance, certain 4H-Chromene-4-one analogues have been synthesized and evaluated, showing potential as antifungal agents. researchgate.net

One study focused on (E)-3-benzylidene-chroman-4-one, testing its efficacy against several Candida species. The compound exhibited fungicidal activity, with Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values ranging from 62.5 µg/mL to 1000 µg/mL. semanticscholar.org The proposed mechanism for this antifungal effect involves action on the fungal plasma membrane. semanticscholar.org Further research into 2-methyl-8-quinolinol and its substituted derivatives, which share structural similarities, revealed that 5,7-dichloro and 5,7-dibromo derivatives were particularly effective against fungi such as Aspergillus niger and Trichophyton mentagrophytes. nih.gov

Table 1: Antifungal Activity of Selected Chromanone Analogues

| Compound | Fungal Strain | Activity Metric | Value |

|---|---|---|---|

| (E)-3-benzylidene-chroman-4-one | Candida spp. | MIC | 62.5 - 1000 µg/mL |

| (E)-3-benzylidene-chroman-4-one | Candida spp. | MFC | 62.5 - 1000 µg/mL |

| 5,7-dichloro-2-methyl-8-quinolinol | Aspergillus niger | High Fungitoxicity | Not specified |

Antimycobacterial Activity

Analogues of chroman-4-one have shown promise in combating Mycobacterium tuberculosis, the causative agent of tuberculosis. A series of 7-O-alkoxy-4-methylumbelliferone derivatives, which are coumarins (a related benzopyrone structure), were evaluated for their antimycobacterial activity. nih.gov The study found that derivatives with longer alkyl chains, specifically nonyl and decyl groups, exhibited the most potent inhibitory activity against M. tuberculosis H37Rv, with a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL. nih.gov

In another study, pleuromutilin (B8085454) analogues were identified that could kill both replicating and non-replicating M. tuberculosis. nih.gov One compound, UT-800 (1), had an MIC of 0.83 µg/mL against replicating bacteria and 1.20 µg/mL against non-replicating forms. nih.gov Furthermore, research into fluoroquinolones, a different class of antimicrobials, has shown that adding a C-8 methoxy substituent can enhance both bacteriostatic and lethal action against gyrase-resistant strains of M. tuberculosis and M. bovis BCG. researchgate.net This highlights how specific substitutions on a core structure can significantly improve antimycobacterial efficacy.

Antiproliferative and Anticancer Efficacy in Preclinical Models

The potential of chromanone analogues as anticancer agents has been a significant focus of research. nih.gov These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines through diverse mechanisms.

In Vitro Cytotoxic Effects on Cancer Cell Lines

Numerous studies have evaluated the cytotoxic effects of chromanone derivatives on a range of human cancer cell lines. A systematic evaluation of various chromanone derivatives showed diverse cytotoxic profiles across breast (MCF-7), prostate (DU-145), and lung (A549) cancer cells. nih.gov Notably, some derivatives displayed enhanced selectivity for cancer cells over normal cells. nih.gov

For example, modifying quinolone drugs by incorporating a 4-(hydroxyimino)chromane moiety significantly increased their cytotoxic activity against hepatocellular liver carcinoma (HepG2) and murine colon carcinoma (CT26) cell lines. biointerfaceresearch.com The norfloxacin (B1679917) derivative (F) showed an IC50 value of 31.1 µg/ml against HepG2 cells, which was three times more potent than the parent compound. biointerfaceresearch.com Another study on hexahydrobenzo[g]chromen-4-one derivatives found that compound 7h was the most potent against the T-47D breast cancer cell line, with an IC50 of 1.8 µg/mL. nih.gov Similarly, N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine derivatives showed significant, dose-dependent inhibition of HeLa (cervical cancer) and HEp-2 (laryngeal carcinoma) cell proliferation. researchgate.net

Table 2: In Vitro Cytotoxicity of Selected Chromanone Analogues

| Compound Class/Derivative | Cancer Cell Line | Activity Metric | Value |

|---|---|---|---|

| Norfloxacin-Chromanone Oxime Analog (F) | HepG2 (Liver) | IC50 | 31.1 µg/mL |

| Norfloxacin-Chromanone Oxime Analog (F) | CT26 (Colon) | IC50 | 28.0 µg/mL |

| Ciprofloxacin-Chromanone Oxime Analog (B) | CT26 (Colon) | IC50 | 20 µg/mL |

| Hexahydrobenzo[g]chromen-4-one (7h) | T-47D (Breast) | IC50 | 1.8 µg/mL |

| 4H-chromene (8i) | HeLa (Cervical) | IC50 | 18.96 µM |

| 4H-chromene (8i) | HEp-2 (Laryngeal) | IC50 | 25.08 µM |

Mechanisms of Action in Cancer Cells (e.g., Apoptosis Induction, Cell Cycle Modulation)

The anticancer effects of chromanone analogues are often mediated by their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle. nih.govnih.gov

One specific analogue, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC), was shown to inhibit the proliferation of Huh7 liver cancer cells by inducing cell cycle arrest at the G2/M phase. nih.gov This arrest was triggered via the up-regulation of the p21 protein. nih.gov Prolonged treatment with FMTC ultimately led to apoptosis. nih.gov The mechanism of apoptosis induction by other chromen derivatives in breast cancer cells was confirmed through fluorochrome staining and DNA fragmentation analysis. nih.gov

Similarly, novel morpholine (B109124) analogues have been shown to cause cell cycle arrest at the G2/M phase and induce apoptosis through a caspase-activated DNase pathway. sciforum.net The induction of apoptosis by various agents is a key strategy in cancer therapy. For example, Zinc Oxide Nanoparticles (ZnO NPs) have been shown to induce apoptosis in MCF-7 breast cancer cells by upregulating pro-apoptotic genes like p53, p21, and Bax, while downregulating the anti-apoptotic gene Bcl-2. mdpi.com Curcumin analogues can also induce cell cycle arrest by upregulating CDKN1A (the gene encoding p21), which in turn inhibits cyclin/CDK complexes essential for cell cycle progression. mdpi.com These studies provide a mechanistic framework for how chromanone analogues likely exert their cytotoxic effects.

Anti-inflammatory and Antioxidant Properties

Chromanones and related flavonoids are recognized for their anti-inflammatory and antioxidant activities. nih.govunina.it These properties are crucial as oxidative stress and inflammation are implicated in many chronic diseases.

The antioxidant mechanism of these compounds often involves scavenging reactive oxygen species (ROS) and free radicals. unina.itmdpi.com Their anti-inflammatory action can occur through the inhibition of various pathways, including the production of inflammatory mediators like nitric oxide (NO) and the activity of enzymes such as cyclooxygenase (COX). unina.itnih.gov

For example, certain chromone derivatives have been identified as potent antioxidant and anti-inflammatory agents capable of scavenging hydrogen peroxide (H2O2) and hypochlorous acid (HOCl). researchgate.net A synthetic chalcone (B49325) derivative, AN07, demonstrated significant anti-inflammatory and antioxidant effects in LPS-stimulated macrophage cells. nih.gov It worked by inhibiting the generation of ROS, decreasing the production of NO, and downregulating the inflammatory enzymes iNOS and COX-2. nih.gov These findings suggest that analogues of 8-Fluoro-7-methylchroman-4-one could possess similar beneficial properties, making them potential candidates for addressing conditions driven by inflammation and oxidative stress.

Free Radical Scavenging Capabilities

The antioxidant potential of chroman-4-one derivatives is a significant area of research, as oxidative stress is implicated in numerous diseases. nih.gov These compounds' ability to neutralize harmful free radicals is evaluated through various in vitro assays.

Several studies have demonstrated the free radical scavenging and antioxidant properties of the chroman-4-one scaffold. tandfonline.commdpi.com For instance, a series of (E)-3-benzylidenechroman-4-one derivatives were tested for their in vitro antioxidant activity using superoxide (B77818) (NBT) and DPPH free radical scavenging methods. researchgate.net Similarly, other research has confirmed that chromone derivatives possess good antioxidant properties. nih.gov The antioxidant capacity is often assessed using assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging activity, the oxygen radical absorption capacity (ORAC), and the ferric reducing antioxidant power (FRAP). nih.gov

The structural features of these molecules, including the position and nature of substituents, are primary determinants of their biological properties. nih.gov For example, compounds possessing methoxy and ethoxy/methyl/isopropyl groups have exhibited very good activity. tandfonline.com In one study, a compound designated as "865" showed significantly higher FRAP and ABTS activity compared to reference molecules. nih.gov

Table 1: Antioxidant Activity of Selected Chromone Derivatives

| Compound/Derivative Class | Assay | Result | Reference |

| (E)-3-benzylidenechroman-4-ones | Superoxide & DPPH scavenging | Active | researchgate.net |

| 3-benzylidene chroman-4-one analogs | Free-radical scavenging | Exhibited efficacy | tandfonline.com |

| Chromone Derivative "865" | FRAP & ABTS | Significantly high activity | nih.gov |

| Various Chromone Derivatives | ORAC | Showed significant ORAC value | nih.gov |

Modulation of Inflammatory Mediators (e.g., COX-2, IL-5)

Inflammation is a complex biological response, and enzymes like cyclooxygenase-2 (COX-2) and cytokines such as interleukin-5 (IL-5) are key mediators in this process. Chroman-4-one analogues have been investigated for their ability to modulate these inflammatory pathways.

COX-2 Inhibition: COX-2 is an enzyme responsible for the production of pro-inflammatory prostanoids. researchgate.net Its inhibition is a key therapeutic strategy for managing inflammation. mdpi.com Research has shown that certain chromone-based derivatives can act as potent COX-2 inhibitors. unibo.it A series of benzylcarbazates containing a chromone scaffold demonstrated two-digit nanomolar COX-2 inhibitory activities with reasonable selectivity. unibo.it The therapeutic anti-inflammatory action of nonsteroidal anti-inflammatory drugs (NSAIDs) is linked to the inhibition of COX-2, while undesired side effects often arise from the inhibition of the COX-1 isoform. mdpi.com Therefore, developing selective COX-2 inhibitors is a crucial research goal. mdpi.com

IL-5 Inhibition: Interleukin-5 (IL-5) is a cytokine that plays a critical role in the maturation, activation, and survival of eosinophils, which are implicated in allergic inflammation and asthma. A novel series of chromenone analogues were synthesized and evaluated for their inhibitory activity against interleukin-5. nih.gov The study found that the introduction of a propanone unit between the chromenone and another ring moderately increased activity. nih.gov Furthermore, the reduction of these propanones to propanols significantly enhanced the IL-5 inhibitory activity. nih.gov The planarity of the chromen-4-one unit was proven to be critical for this inhibitory function. nih.gov

Table 2: Anti-Inflammatory Activity of Chromenone Analogues

| Compound | Target | Activity | IC₅₀ Value |

| 5-(cyclohexylmethoxy)-3-[3-hydroxy-3-(4-hydroxyphenyl)propyl]-4H-chromen-4-one | IL-5 | 94% inhibition at 30 μM | 4.0 μM |

| 5-(cyclohexylmethoxy)-3-[3-hydroxy-3-(4-methoxyphenyl)propyl]-4H-chromen-4-one | IL-5 | 94% inhibition at 30 μM | 6.5 μM |

| Benzylcarbazate derivative (2a) | COX-2 | Potent Inhibition | 62 nM |

| Benzylcarbazate derivative (2c) | COX-2 | Potent Inhibition | 57 nM |

Other Reported Biological Activities

Beyond their antioxidant and anti-inflammatory properties, analogues of this compound have been explored for other potential therapeutic applications, including anticonvulsant and antidiabetic effects.

Anticonvulsant Properties

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for more effective and safer antiepileptic drugs. nih.gov Chroman-4-one derivatives have been investigated for their potential as anticonvulsant agents. nih.gov A series of azolylchromanones and their related oxime derivatives were tested for their anticonvulsant potential. nih.gov

Studies have identified several chroman-4-one derivatives that exhibit significant action in delaying seizures and providing protection against pentylenetetrazole (PTZ)-induced lethal convulsions in mice. researchgate.net Among the tested compounds, 3-(1H-1,2,4-triazol-1-yl)chroman-4-one and 7-chloro-3-(1H-imidazol-1-yl)chroman-4-one were particularly effective in delaying seizures. researchgate.net The latter compound also showed maximum protection against PTZ-induced mortality. researchgate.net These findings suggest that the chroman-4-one scaffold is a promising starting point for the development of novel anticonvulsant drugs.

Table 3: Anticonvulsant Activity of Selected Chroman-4-one Derivatives

| Compound | Test Model | Result |

| 3-(1H-1,2,4-triazol-1-yl)chroman-4-one | PTZ-induced seizures | Effective in delaying seizures |

| 7-chloro-3-(1H-imidazol-1-yl)chroman-4-one | PTZ-induced seizures | Effective in delaying seizures, maximum protection against mortality |

| trans-3-(1H-imidazol-1-yl)-2-methylchroman-4-one | PTZ-induced seizures | Significant action in delaying seizures |

| trans-7-chloro-3-(1H-imidazol-1-yl)-2-methylchroman-4-one | PTZ-induced seizures | Significant action in delaying seizures |

Antidiabetic Potential

Diabetes mellitus is a chronic metabolic disorder characterized by high blood glucose levels. nih.gov One therapeutic approach involves inhibiting enzymes like α-glucosidase and α-amylase, which are responsible for carbohydrate digestion. researchgate.net Chromone and its derivatives have emerged as potential anti-diabetic agents. nih.govresearchgate.net

Naturally occurring flavanones (2-phenyl chroman-4-one derivatives) have been shown to exhibit antidiabetic potential. nih.gov Synthetic chromanone analogues have also been reported to have antidiabetic effects, often via α-glucosidase inhibition and DPPH radical scavenging activity. nih.gov For instance, benzylidene-4-chromanone derivatives have been identified as novel α-glucosidase inhibitors. nih.gov Some chromone derivatives have displayed notable inhibition of α-glucosidase, with some being much more effective than the positive control, acarbose. mdpi.com Computational docking simulations have also suggested that certain chromene derivatives have a good binding affinity to the active sites of human α-glucosidase and α-amylase, indicating their potential as agents in the management of diabetes. nih.gov

Table 4: Antidiabetic Potential of Chromone/Chromanone Derivatives

| Compound Class / Derivative | Target Enzyme(s) | Reported Effect |

| Flavanones (2-phenyl chroman-4-one) | α-glucosidase, PTP1B, DGAT | Good antidiabetic effect by inhibition |

| Benzylidene-4-chromanone derivatives | α-glucosidase | Significant inhibition |

| Penithochromones A and C | α-glucosidase | Conspicuous inhibition (IC₅₀ = 268 & 688 μM) |

| 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime | α-glucosidase, α-amylase | Good binding affinity (in silico) |

Structure Activity Relationship Sar Investigations of 8 Fluoro 7 Methylchroman 4 One Analogues

Influence of the Fluoro Substituent on Biological Efficacy and Target Affinity

The introduction of fluorine into bioactive molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. However, its effect is highly dependent on its position within the molecular scaffold.

In the context of chroman-4-one analogues, the impact of a fluoro substituent is nuanced. For instance, in a series of compounds evaluated as Sirtuin 2 (SIRT2) inhibitors, a 7-fluoro-substituted chroman-4-one demonstrated only weak inhibitory activity (18% inhibition at 200 μM). acs.org Conversely, studies on isoflavanone (B1217009) (3-phenylchroman-4-one) analogues as aromatase inhibitors identified 6-fluoro-3-(pyridin-3-yl)chroman-4-one (B11871734) as a potent inhibitor with an IC₅₀ value of 0.8 μM. nih.govnih.gov This highlights that the positional context of the fluorine atom is critical; a fluoro group at the C-6 position can be highly beneficial for activity, whereas at the C-7 position, it may be detrimental, at least for SIRT2 inhibition. acs.orgnih.gov

The potent electron-withdrawing nature of fluorine can significantly alter the electronic distribution of the aromatic ring, influencing interactions with target proteins. acs.org Furthermore, fluorine's ability to form hydrogen bonds and alter local lipophilicity can either enhance or disrupt crucial binding interactions, explaining the observed positional sensitivity. mdpi.com

Effect of the Methyl Group at C-7 Position on Activity

The "magic methyl effect" is a well-documented phenomenon in medicinal chemistry where the addition of a methyl group to a strategic position on a lead compound can dramatically improve its pharmacological profile. This can be due to enhanced binding affinity through favorable van der Waals interactions or by blocking a site of metabolic degradation.

In studies of chroman-4-one derivatives, the effect of a methyl group is also position- and context-dependent. For example, research on antimicrobial chroman-4-ones revealed that the addition of alkyl chains to the hydroxyl group at the C-7 position generally reduces antimicrobial activity. nih.govmdpi.com This suggests that for this specific activity, a free hydroxyl group is preferred over a methoxy (B1213986) or larger alkoxy group at C-7.

However, in other contexts, such as SIRT2 inhibition, the replacement of larger halogen substituents at positions C-6 and C-8 with methyl groups resulted in a clear increase in activity compared to difluorinated analogues, indicating that the size and steric profile of the substituent are important factors. acs.org Therefore, the C-7 methyl group in 8-Fluoro-7-methylchroman-4-one likely plays a significant role by influencing the molecule's conformation and interaction with the target's binding pocket, potentially shielding the adjacent fluoro group or blocking metabolic access.

Positional Impact of Substituents on the Chroman-4-one Ring

The biological activity of chroman-4-one derivatives is profoundly dictated by the substitution pattern across the entire ring system. gu.segu.se SAR studies have shown that modifications at positions C-2, C-3, C-6, and C-8 are particularly critical in defining both the potency and selectivity of these compounds. nih.govnih.gov

The C-2 and C-3 positions on the dihydropyran ring are key sites for modification. SAR studies on SIRT2 inhibitors revealed that a substituent at the C-2 position is crucial for activity. acs.orgacs.org The length and nature of this substituent have a significant impact; an n-pentyl group was found to be optimal for SIRT2 inhibition among a series of alkyl chains. acs.org Branching the alkyl chain or introducing bulky aromatic groups directly at C-2 diminished the inhibitory effect. acs.org However, increasing the hydrophilicity at the C-2 position by introducing moieties like pyridyl groups can retain or even improve activity and solubility. acs.org

Substitutions at the C-3 position are also pivotal for various biological activities. For instance, C-3 substitution with benzylidene or azolyl groups can yield potent antibacterial and antifungal agents. nih.gov Synthetic modifications at this position have been widely explored to generate diverse libraries of bioactive compounds. gu.segu.se

Table 1: Influence of C-2 Substituent on SIRT2 Inhibitory Activity of Chroman-4-one Analogues acs.org

Substituents on the aromatic A-ring, particularly at the C-6 and C-8 positions, are essential for the biological activity of many chroman-4-one series. acs.orgnih.gov Extensive SAR studies on SIRT2 inhibitors have established that substitution on this aromatic ring is a prerequisite for any significant inhibition. acs.org The unsubstituted 2-pentylchroman-4-one, for example, was completely inactive. acs.org

For high potency, larger and electron-withdrawing groups at the C-6 and C-8 positions were found to be favorable. acs.orgnih.gov The most potent inhibitor identified in one study was 6,8-dibromo-2-pentylchroman-4-one (IC₅₀ of 1.5 μM). acs.org Further investigation revealed that the substituent at the C-6 position has a more significant impact on activity than the one at the C-8 position. acs.org Removing the C-6 substituent led to a significant drop in potency, whereas removing the C-8 substituent had a less pronounced effect. acs.org

Table 2: Influence of C-6 and C-8 Substituents on SIRT2 Inhibitory Activity acs.org

Comparative SAR with Related Chromone (B188151) and Flavonoid Derivatives

The chroman-4-one scaffold is structurally related to chromones and other flavonoids. nih.govresearchgate.net The primary difference between a chroman-4-one and a chromone is the saturation of the C-2 to C-3 bond. nih.govnih.gov While this may seem like a minor structural change, it can lead to significant variations in biological activities. nih.gov The absence of the C2-C3 double bond makes the dihydropyran ring of chroman-4-one non-planar, unlike the planar ring system of chromones. This conformational difference can fundamentally alter how the molecules fit into receptor binding sites.

Despite this, in some cases, the activities can be comparable. For example, a 2-pentyl-6-chloro-8-bromochroman-4-one showed an IC₅₀ of 4.5 μM for SIRT2 inhibition, while its unsaturated chromone analogue was only slightly less active with an IC₅₀ of 5.5 μM. acs.org This indicates that for this particular target, the C2-C3 double bond is not a critical determinant of activity. acs.org

Flavanones (2-phenylchroman-4-ones) and isoflavanones (3-phenylchroman-4-ones) are major classes of flavonoids that share the core chroman-4-one structure. nih.govresearchgate.net SAR studies on these classes often reveal similar principles, such as the importance of substitution patterns on the aromatic rings for activities like aromatase inhibition. nih.govnih.gov Therefore, insights from the broader flavonoid and chromone families can often inform the design of novel chroman-4-one derivatives.

Computational Chemistry and Mechanistic Studies of this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is currently no publicly available research focusing on the specific computational chemistry and mechanistic studies of the compound This compound .

Extensive queries were conducted to locate information pertaining to the following areas as specified for the article outline:

Computational Chemistry and Mechanistic Studies

Theoretical Approaches to Elucidating Pharmacological Mechanisms:No theoretical studies detailing the pharmacological mechanisms of 8-Fluoro-7-methylchroman-4-one were identified.

While computational techniques such as molecular docking, QSAR, and molecular dynamics are widely applied to the broader class of chromanones and related heterocyclic compounds in drug discovery, the specific fluoro- and methyl-substituted derivative, this compound, has not been the subject of published research in these areas.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as no such findings for this specific compound are present in the accessible scientific literature.

Derivatization Strategies and Scaffold Modifications for Enhanced Bioactivity

Design Principles for Novel 8-Fluoro-7-methylchroman-4-one Analogues

The design of new analogues of this compound is guided by structure-activity relationship (SAR) studies, which correlate specific structural modifications with changes in biological activity. nih.gov For the broader class of chroman-4-ones, SAR analyses have identified several key positions on the scaffold where modifications can significantly impact potency and selectivity.

Key Modification Sites and Their Impact:

C2-Position: Substitution at the C2-position with various groups, including alkyl chains and aromatic or heterocyclic rings, is a common strategy to modulate bioactivity. gu.seacs.org For instance, studies on SIRT2 inhibitors revealed that an alkyl chain with three to five carbons in the 2-position was crucial for high potency. acs.org Introducing hydrophilic groups at this position can also improve pharmacokinetic properties without compromising inhibitory activity. acs.org

C3-Position: The C3-position offers another site for derivatization. The introduction of a benzylidene group at C3 has been explored for creating cytotoxic agents. researchgate.netresearchgate.net

Aromatic Ring (Positions 5, 6, 7, 8): The substitution pattern on the benzene (B151609) ring profoundly influences the molecule's interaction with target proteins. Research on chromone (B188151) and chroman-4-one derivatives has shown that larger, electron-withdrawing substituents in the 6- and 8-positions are favorable for SIRT2 inhibition. acs.org In the specific case of this compound, the existing 8-fluoro group already provides an electron-withdrawing feature, which is known to enhance binding affinity and metabolic stability. researchgate.net The 7-methyl group can be further modified to explore steric and electronic effects.

The design of novel analogues often involves a systematic approach where different substituents are introduced at these key positions to build a comprehensive SAR profile. This allows for the fine-tuning of the molecule's properties to achieve desired biological effects, such as enhanced potency against cancer cells or specific enzymes. gu.seacs.org

Table 1: Structure-Activity Relationship (SAR) Insights for Chroman-4-one Derivatives

| Position of Substitution | Type of Substituent | Observed Effect on Bioactivity | Reference Example |

|---|---|---|---|

| C2 | Alkyl chains (3-5 carbons) | Increased potency for SIRT2 inhibition. acs.org | 2-pentylchroman-4-one derivatives acs.org |

| C2 | Heterofunctional groups (hydroxyl, carboxylic acid) | Improved hydrophilicity and pharmacokinetic properties. acs.org | SIRT2 inhibitors acs.org |

| C6 and C8 | Large, electron-withdrawing groups (e.g., Br, Cl) | Favorable for potent SIRT2 inhibition. acs.org | 8-bromo-6-chloro-2-pentylchroman-4-one acs.org |

| C7 | Methoxy (B1213986) group | Impacted inhibitory activity against superoxide (B77818) anion generation. nih.gov | 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one nih.gov |

Synthesis of Hybrid Molecules and Conjugates Incorporating Other Pharmacophores

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (the active parts of a drug molecule) to create a single hybrid molecule. This approach aims to produce compounds with improved affinity, better selectivity, or a dual mode of action that can address multiple targets. mdpi.com The this compound scaffold can be conjugated with other known pharmacophores to develop novel therapeutic agents.

Examples of Hybridization Strategies:

Coumarin-Triazole Conjugates: Researchers have hypothesized that linking a second pharmacophore, such as a 1,2,3-triazole moiety, to a coumarin (B35378) (a related benzopyranone) core could lead to more selective and active compounds. scielo.br This strategy could be adapted to link a triazole ring to the this compound scaffold, potentially creating agents with novel enzymatic inhibitory profiles.

Chromanone-Furanone Hybrids: The synthesis of hybrid structures based on furan-2(3H)-ones and chromen-4(4H)-ones has been described. mdpi.com This involves combining two heterocyclic systems, both of which are present in various biologically active natural products, to generate molecules with potentially synergistic or expanded bioactivity.

Dual-Binding Site Inhibitors: Hybrid molecules have been developed by combining a coumarin scaffold with other pharmacophores to create dual-binding site inhibitors for enzymes like acetylcholinesterase (AChE). This principle could be applied to this compound to design inhibitors for other complex enzyme systems.

The synthesis of these hybrids often employs click chemistry or multi-component reactions to efficiently link the different molecular fragments.

Chroman-4-one Scaffold as a Basis for Peptidomimetics

Peptidomimetics are small molecules designed to mimic the structure and function of peptides. They are developed to overcome the limitations of natural peptides as drugs, such as poor stability and low oral bioavailability. The rigid bicyclic structure of the chroman-4-one scaffold makes it an excellent framework for creating peptidomimetics, particularly for mimicking β-turns. gu.se

A β-turn is a common secondary structure in proteins where the polypeptide chain reverses its direction. This structural motif is often crucial for molecular recognition and biological activity. The chroman-4-one scaffold can be functionalized with substituents that mimic the side chains of key amino acids in a peptide's β-turn. nih.gov

For example, the chroman-4-one and chromone ring systems have been successfully used to develop β-turn mimetics of the peptide hormone somatostatin (B550006). nih.gov In this work, the side chain equivalents of the crucial Tryptophan (Trp8) and Lysine (Lys9) residues of somatostatin were introduced at the 2- and 8-positions of the scaffold. This approach resulted in compounds with micromolar affinity for somatostatin receptors, demonstrating the viability of the chroman-4-one core as a peptidomimetic scaffold. nih.gov The 8-fluoro and 7-methyl groups on the target compound could influence the conformational preferences and receptor interactions of such peptidomimetics.

Development of Fluorescent Probes and Chemical Sensors Based on Chroman-4-one Derivatives

The chromone and chromene frameworks, closely related to chroman-4-one, are known for their distinctive photophysical properties and are used as the backbone for a range of fluorescent molecules. aip.orgmdpi.com These properties can be harnessed to develop fluorescent probes and chemical sensors for detecting biologically relevant analytes.

Mechanisms and Applications:

Sensing via "Click" Reactions: The "thiol-chromene" click reaction allows for the selective and rapid recognition of thiols, which are important biological molecules. aip.org

Forced Intercalation Probes: Chromone-based fluorogens have been designed as "forced intercalation" (FIT) probes for detecting specific DNA sequences. These probes exhibit a significant increase in fluorescence (a "turn-on" response) upon hybridization with their target DNA sequence. mdpi.com

Probes for Reactive Species: A fluorescent probe based on the chromone fluorophore has been developed for imaging hydrogen sulfide (B99878) (H₂S), an important biological signaling molecule, in living cells, particularly under acidic conditions found in some cancer tissues. rsc.org

Derivatives of this compound could be engineered to function as fluorescent probes. The core scaffold would act as the fluorophore, while a reactive or binding site for a specific analyte would be attached. The fluorine atom at the 8-position could potentially enhance the photostability and quantum yield of the resulting probe.

Table 2: Examples of Chromone/Chromene-Based Probes and Sensors

| Probe Type | Target Analyte | Sensing Mechanism | Key Feature |

|---|---|---|---|

| Chromone-based probe | Hydrogen Sulfide (H₂S) | Reaction with H₂S leading to fluorescence change. rsc.org | High selectivity and sensitivity, large Stokes shift. rsc.org |

| Chromene-based probe | Thiols | "Thiol-chromene" click reaction. aip.org | Rapid and selective recognition of thiols. aip.org |

| Forced Intercalation (FIT) Probe | Specific DNA sequences | Fluorescence enhancement upon duplex formation. mdpi.com | 10-fold increase in fluorescence intensity upon hybridization. mdpi.com |

| DCM-based probe | LC3-associated phagocytosis (LAP) | Enzymatic cleavage leading to fluorescence. | Large Stokes shift (~205 nm) and strong photostability. aip.org |

Conclusion and Future Research Trajectories

Synthesis and Biological Potential of 8-Fluoro-7-methylchroman-4-one and its Analogues

The synthesis of the chroman-4-one core is a key focus of organic chemistry. A general and effective strategy involves the base-promoted aldol (B89426) condensation of a substituted 2'-hydroxyacetophenone (B8834) with an aldehyde, which is then followed by an intramolecular oxa-Michael ring closure. acs.org This foundational reaction allows for the creation of a diverse library of chroman-4-one analogues by varying the substituents on both the phenolic and aldehyde precursors.

While specific synthetic details for this compound are not extensively documented in publicly available literature, its synthesis would likely follow established routes for substituted chroman-4-ones. The biological potential of chroman-4-one derivatives is vast, with demonstrated activities including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. nih.govnih.gov For instance, certain 3-benzylidene-chroman-4-ones have shown cytotoxicity against various cancer cell lines, including breast cancer and leukemia. researchgate.net The introduction of fluorine and methyl groups at the 8 and 7 positions, respectively, on the chroman-4-one scaffold is anticipated to modulate its biological activity, potentially enhancing its potency or altering its target specificity. Fluorine, in particular, is a common substituent in medicinal chemistry known to improve metabolic stability and binding affinity.

Remaining Challenges and Unexplored Synthetic Avenues

Despite the versatility of chroman-4-one synthesis, several challenges persist. Achieving high yields and regioselectivity, especially in complex, multi-substituted analogues, can be difficult. researchgate.net Furthermore, the development of more environmentally friendly and cost-effective synthetic methods is an ongoing need in medicinal chemistry. nih.gov

Future synthetic explorations could focus on novel catalytic systems to improve efficiency and selectivity. For example, cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates has been reported as a metal-free method for synthesizing ester-containing chroman-4-ones, representing an innovative approach to functionalization. mdpi.com There is also potential in exploring enzymatic synthesis or flow chemistry to produce these compounds in a more sustainable manner. Unexplored avenues include the development of stereoselective syntheses to access enantiomerically pure chroman-4-ones, which is crucial as different stereoisomers can exhibit distinct biological activities.

Identification of Novel Biological Targets for Chroman-4-one Derivatives

The chroman-4-one scaffold has been associated with a range of biological activities, suggesting it interacts with multiple cellular targets. nih.gov While some targets have been identified, such as sirtuin 2 (SIRT2) for certain chroman-4-one analogues, a vast landscape of potential protein interactions remains to be explored. acs.org

Future research should prioritize the identification and validation of novel biological targets. This can be achieved through a combination of experimental and computational approaches. Techniques such as affinity chromatography, proteomics, and genetic screening can help elucidate the molecular targets of this compound and its derivatives. Identifying these targets is a critical step in understanding their mechanism of action and for the rational design of more potent and selective therapeutic agents. For example, some homoisoflavonoids, which share a similar core structure, have been investigated as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease. nih.gov

Integration of Advanced Computational Methodologies in Drug Design

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, offering a faster and more cost-effective way to identify and optimize drug candidates. emanresearch.orgbeilstein-journals.org CADD methods are broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). emanresearch.org

In the context of chroman-4-one research, SBDD can be employed when the three-dimensional structure of a biological target is known. beilstein-journals.org Molecular docking simulations can predict the binding mode and affinity of this compound and its analogues to their protein targets. nih.gov This information can guide the design of new derivatives with improved binding characteristics. When the target structure is unknown, LBDD methods like quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can be used to build predictive models based on the chemical structures and biological activities of known active compounds. mdpi.com The integration of machine learning and artificial intelligence is further enhancing the predictive power of these computational tools. mdpi.com

| Methodology | Description | Application in Chroman-4-one Research |

|---|---|---|

| Structure-Based Drug Design (SBDD) | Utilizes the 3D structure of the target protein to design or screen for potential ligands. emanresearch.org | Predicting binding modes and affinities of chroman-4-one derivatives to known targets like SIRT2. |

| Ligand-Based Drug Design (LBDD) | Relies on the knowledge of molecules that bind to a biological target when the receptor's 3D structure is not available. emanresearch.org | Developing QSAR models to predict the biological activity of new chroman-4-one analogues. |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. beilstein-journals.org | Simulating the interaction of this compound with potential biological targets. |

| Virtual Screening | Computationally screens large libraries of compounds to identify those most likely to bind to a drug target. nih.gov | Identifying new chroman-4-one-based hits from extensive chemical databases. |

Prospects for Developing Multitarget Therapeutic Agents

The traditional "one-drug-one-target" paradigm is being increasingly challenged by the complexity of diseases like cancer and neurodegenerative disorders. mdpi.com Multitarget therapeutic agents, which are designed to interact with multiple targets simultaneously, offer a promising alternative to combination therapies. mdpi.com This approach can lead to enhanced efficacy and a reduced risk of drug-drug interactions. mdpi.com

The chroman-4-one scaffold, with its demonstrated ability to interact with various biological targets, is an ideal candidate for the development of multitarget drugs. nih.gov By strategically modifying the substituents on the chroman-4-one core, it may be possible to design single molecules that can modulate multiple pathways involved in a disease. For example, a single chroman-4-one derivative could potentially exhibit both anticancer and anti-inflammatory properties, making it a valuable lead for developing novel therapeutics for complex diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products